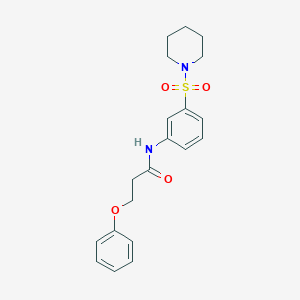
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family, which plays an important role in the immune system. PF-06463922 has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
作用機序
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide inhibits TYK2, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, including cytokine signaling. By inhibiting TYK2, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide is able to block the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-gamma (IFN-γ).
Biochemical and Physiological Effects:
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce the production of pro-inflammatory cytokines, such as IL-23 and IFN-γ. This reduction in cytokine production led to a decrease in inflammation and tissue damage in animal models of autoimmune diseases. 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was also able to reduce the activation of immune cells, such as T cells and macrophages, which play a key role in the development of autoimmune diseases.
実験室実験の利点と制限
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has several advantages for lab experiments. It has a high selectivity for TYK2, which reduces the potential for off-target effects. It also has a good pharmacokinetic profile, which allows for easy dosing and administration in animal models. However, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has a relatively low solubility, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide. One potential area of research is the development of combination therapies that target multiple components of the JAK-STAT signaling pathway. Another area of research is the investigation of the long-term safety and efficacy of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide in animal models and human clinical trials. Finally, the use of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide in other autoimmune diseases, such as multiple sclerosis and lupus, could also be explored.
合成法
The synthesis of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide involves several steps. First, 3-phenoxybenzoic acid is reacted with thionyl chloride to form 3-phenoxybenzoyl chloride. Then, this intermediate is reacted with N-(3-piperidin-1-ylsulfonyl)aniline to form 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In a mouse model of psoriasis, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce skin inflammation and hyperproliferation. In a mouse model of rheumatoid arthritis, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce joint inflammation and bone destruction. In a mouse model of inflammatory bowel disease, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce intestinal inflammation and improve barrier function.
特性
IUPAC Name |
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(12-15-26-18-9-3-1-4-10-18)21-17-8-7-11-19(16-17)27(24,25)22-13-5-2-6-14-22/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFGXCQMUWERMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

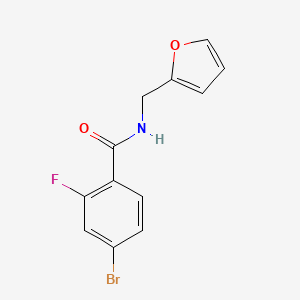
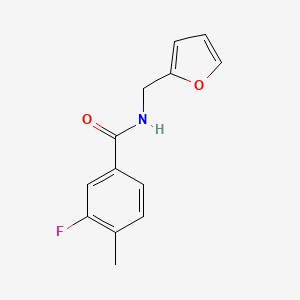
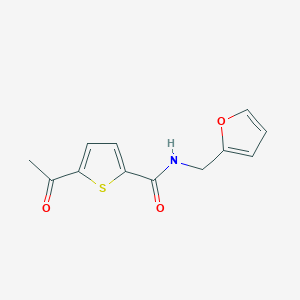
![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
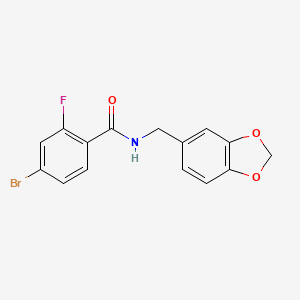
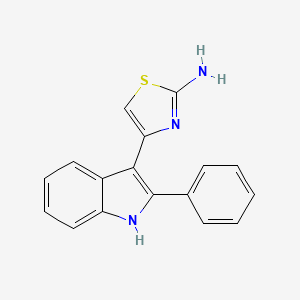
![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
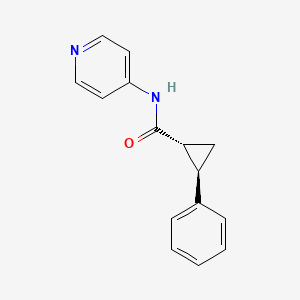
![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)

![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)